1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole with a sulfonyl chloride derivative.
Substitution reactions:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent for certain diseases.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds such as:
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-5-20-13-6-9(2)12(15)8-14(13)21(18,19)17-11(4)7-10(3)16-17/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIIENVVUWRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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